(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride
Overview
Description
(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride: is a chemical compound with the molecular formula C9H20Cl2N2. It is a derivative of 8-methyl-8-azabicyclo[3.2.1]octane , a bicyclic compound containing a nitrogen atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 8-methyl-8-azabicyclo[3.2.1]octane as the starting material.
Functionalization: The compound undergoes functionalization to introduce the methanamine group at the 3-position of the bicyclic structure.
Conversion to Dihydrochloride: The final step involves converting the methanamine group to its dihydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce any functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or potassium permanganate .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes .
Reduction Products: Reduction reactions can produce amines or alcohols .
Substitution Products: Substitution reactions can result in the formation of alkylated derivatives .
Scientific Research Applications
(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride: can be compared with other similar compounds, such as:
8-Methyl-8-azabicyclo[3.2.1]octane
8-Methyl-8-azabicyclo[3.2.1]octan-3-one
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
Uniqueness: The uniqueness of This compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;;/h7-9H,2-6,10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVBDRUVNDRLHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672568 | |
Record name | 1-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-39-4 | |
Record name | 1-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.